molecular formula C28H30N2O3 B11283337 2-(4-methoxyphenyl)-3-{2-[4-(2-methylbutan-2-yl)phenoxy]ethyl}quinazolin-4(3H)-one

2-(4-methoxyphenyl)-3-{2-[4-(2-methylbutan-2-yl)phenoxy]ethyl}quinazolin-4(3H)-one

Cat. No.: B11283337
M. Wt: 442.5 g/mol
InChI Key: MATYKNKEFLKJTB-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-3-{2-[4-(2-methylbutan-2-yl)phenoxy]ethyl}quinazolin-4(3H)-one is a complex organic compound with a unique structure that combines a quinazolinone core with methoxyphenyl and phenoxyethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-3-{2-[4-(2-methylbutan-2-yl)phenoxy]ethyl}quinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 2-aminobenzamide with 4-methoxybenzaldehyde to form the quinazolinone core. This intermediate is then reacted with 2-[4-(2-methylbutan-2-yl)phenoxy]ethyl bromide under basic conditions to introduce the phenoxyethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-3-{2-[4-(2-methylbutan-2-yl)phenoxy]ethyl}quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The phenoxyethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the quinazolinone core can produce dihydroquinazolinone derivatives.

Scientific Research Applications

2-(4-methoxyphenyl)-3-{2-[4-(2-methylbutan-2-yl)phenoxy]ethyl}quinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-3-{2-[4-(2-methylbutan-2-yl)phenoxy]ethyl}quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)quinazolin-4(3H)-one: Lacks the phenoxyethyl group, which may result in different biological activity.

    3-{2-[4-(2-methylbutan-2-yl)phenoxy]ethyl}quinazolin-4(3H)-one: Lacks the methoxyphenyl group, which may affect its chemical reactivity and applications.

Uniqueness

2-(4-methoxyphenyl)-3-{2-[4-(2-methylbutan-2-yl)phenoxy]ethyl}quinazolin-4(3H)-one is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C28H30N2O3

Molecular Weight

442.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3-[2-[4-(2-methylbutan-2-yl)phenoxy]ethyl]quinazolin-4-one

InChI

InChI=1S/C28H30N2O3/c1-5-28(2,3)21-12-16-23(17-13-21)33-19-18-30-26(20-10-14-22(32-4)15-11-20)29-25-9-7-6-8-24(25)27(30)31/h6-17H,5,18-19H2,1-4H3

InChI Key

MATYKNKEFLKJTB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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